molecular formula C14H18N2O5 B8582292 8-(3-Methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8582292
M. Wt: 294.30 g/mol
InChI Key: XDYQILYENWMGAA-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-2-methoxy-phenylamine was prepared in an analogous fashion to [(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone of Example 460c replacing [(S)-1-(3-Methoxy-4-nitro-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone with 8-(3-Methoxy-4-nitro-phenyl)-1,4-dioxa-8-aza-spiro[4.5]decane (1.25 g, 93%). LC/MS (E/I+) 265.08 (M+H).
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(N2CCC[C@H](C(N3CCN(C)CC3)=O)C2)=CC=1OC.[CH3:25][O:26][C:27]1[CH:28]=[C:29]([N:36]2[CH2:45][CH2:44][C:39]3([O:43][CH2:42][CH2:41][O:40]3)[CH2:38][CH2:37]2)[CH:30]=[CH:31][C:32]=1[N+:33]([O-])=O>>[O:40]1[C:39]2([CH2:44][CH2:45][N:36]([C:29]3[CH:30]=[CH:31][C:32]([NH2:33])=[C:27]([O:26][CH3:25])[CH:28]=3)[CH2:37][CH2:38]2)[O:43][CH2:42][CH2:41]1

Inputs

Step One
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1C[C@H](CCC1)C(=O)N1CCN(CC1)C)OC
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC2(OCCO2)CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCN(CC2)C2=CC(=C(C=C2)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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